Phenylmorphan
Description
Early Chemical Investigations and Initial Syntheses of Phenylmorphan Analogues
The class of opioid compounds known as phenylmorphans was first described over three decades ago by Ong and May. acs.org Early synthetic routes to this compound and its analogues were often complex, sometimes involving numerous steps and the use of racemic materials. For instance, the racemic compound 2-(2-phenylethyl)-5-(3-methoxyphenyl)-2-azabicyclo[3.3.1]nonan-9-one was obtained in nine steps from commercially available reagents. psu.edu The transformation to a key this compound intermediate was achieved using methods like the Tebbe's reagent or Peterson olefination, with the latter providing higher yields. psu.edu
A significant challenge in early research was the production of specific enantiomers, which are non-superimposable mirror images of a molecule that can have vastly different biological activities. The synthesis of specific enantiomers of this compound derivatives often started from a common intermediate, which was then resolved into its respective enantiomers. psu.edu For example, the desired enantiomers of 5-(3-methoxyphenyl)-9-oxo-2-phenylethyl-2-azabicyclo[3.3.1]nonane were prepared from a racemic precursor. psu.edu These early syntheses, while foundational, highlighted the need for more efficient and enantioselective methods. chemrxiv.org
Evolution of Research Focus: From Core Structure to Diverse Derivatives
Initial research on phenylmorphans centered on understanding the fundamental structure-activity relationships (SAR) of the core scaffold. acs.org Scientists explored how modifications to the basic this compound structure influenced its interaction with opioid receptors. psu.edu It was discovered that the this compound scaffold could produce potent opioid pure antagonists, acting similarly to naltrexone (B1662487). acs.org
Over time, the research focus evolved from the core structure to the synthesis and evaluation of a wide array of derivatives. This shift was driven by the desire to create compounds with enhanced potency, selectivity for specific opioid receptor subtypes (μ, δ, and κ), and improved pharmacological profiles. acs.orgpsu.edursc.org A key strategy that emerged was the "message-address" concept, where specific chemical moieties were attached to the this compound scaffold to direct the molecule to a particular receptor subtype. acs.org For instance, the introduction of a basic amino group led to κ-opioid receptor selectivity, while a phenyl ring as an "address" element conferred δ-opioid receptor selectivity. acs.org
This evolution is exemplified by the development of compounds with substituents at various positions of the this compound ring system. Researchers have synthesized derivatives with modifications at the C9 position, including methyl, methylene (B1212753), keto, and hydroxy groups. psu.edu For example, the 9β-hydroxy derivative was found to be an extraordinarily potent antinociceptive agent. psu.edu Furthermore, the synthesis of N-substituted this compound analogues, such as those with a phenylethyl group, was found to transform the compounds from agonists to antagonists. psu.edu
More recent research has focused on creating G-protein biased agonists, which preferentially activate the G-protein signaling pathway over the β-arrestin pathway, potentially leading to safer analgesics with fewer side effects. rsc.orgresearchgate.net This has involved the synthesis of 3-hydroxy-N-phenethyl-5-phenylmorphans with various three-carbon chain substituents at the C9 position. rsc.org
Interactive Data Table: Evolution of this compound Research Focus
| Research Phase | Key Focus | Example Modifications | Resulting Properties |
| Early Investigations | Core this compound Scaffold | Basic substitutions on the phenyl and morphan rings | Broad opioid receptor activity, initial antagonist findings |
| Derivative Exploration | Receptor Selectivity | Addition of "address" moieties (e.g., amino or phenyl groups) | κ- and δ-opioid receptor selective antagonists |
| Potency Enhancement | C9 Position Modifications | Introduction of methyl, methylene, hydroxy groups at C9 | Highly potent antinociceptive agents |
| Functional Selectivity | G-Protein Biased Agonism | N-phenethyl substitution and C9 side chains | Potential for analgesics with reduced side effects |
This compound as a Chemical Scaffold in Medicinal Chemistry Research
The this compound framework has proven to be a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets. nih.govmdpi.com Its versatility has allowed for the development of a diverse range of compounds with varying pharmacological profiles, including potent agonists, antagonists, and inverse agonists at opioid receptors. acs.orgpsu.eduacs.org
The unique three-dimensional structure of the this compound scaffold, with its equatorially oriented phenyl ring, distinguishes it from classical opioids like morphine where the phenyl ring is axially constrained. psu.edunih.gov This structural difference allows for a different mode of interaction with opioid receptors and has been a key factor in the design of novel therapeutic agents. acs.orgnih.gov
The utility of the this compound scaffold is further enhanced by the ability to introduce a wide variety of substituents at different positions, allowing for fine-tuning of the molecule's properties. acs.orgpsu.edursc.org For example, modifications to the 2-amino and 7-amido N-substituents have led to compounds with improved potency and selectivity for the δ-opioid receptor. acs.org Similarly, substitutions at the C9 position have yielded compounds with a range of activities, from potent agonists to antagonists. psu.edursc.orgnih.gov
Recent synthetic advancements have made the this compound scaffold more accessible for medicinal chemistry research. The development of the first enantioselective total synthesis of 5-phenylmorphan has been a significant breakthrough, providing a more efficient route to these compounds and enabling the rapid diversification of analogues. chemrxiv.org This improved access is crucial for the continued exploration of the this compound scaffold in the development of novel opioid modulators and other central nervous system drugs. chemrxiv.orgnih.gov
Interactive Data Table: Key this compound Derivatives and their Significance
| Compound/Derivative Class | Key Structural Feature | Pharmacological Profile | Research Significance |
| (+)-KF4 | 7-amido-linked phenyl "address" | Potent δ-opioid receptor antagonist | Demonstrated the "message-address" concept for achieving receptor selectivity. acs.org |
| 9β-hydroxy this compound | Hydroxyl group at C9 position | Extraordinarily potent antinociceptive | Highlighted the importance of C9 substitution for enhancing potency. psu.edu |
| N-phenylethyl phenylmorphans | Phenylethyl group on the nitrogen atom | Transformed agonists into antagonists | Showcased the critical role of the N-substituent in determining functional activity. psu.edu |
| C9-substituted 3-hydroxy-N-phenethyl-5-phenylmorphans | Three-carbon chain at C9 | G-protein biased μ-opioid receptor agonists | Advanced the development of potentially safer analgesics with fewer side effects. rsc.org |
| Delmorphan-A | 2,2-dimethylphenylacetamide analogue | Highly potent and selective δ-opioid receptor antagonist | Represented a significant improvement in both potency and selectivity for δ-opioid antagonists. acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
91190-14-6 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-phenyl-2-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H19N/c1-2-6-13(7-3-1)15-10-9-12-5-4-8-14(15)11-12/h1-3,6-7,12,14H,4-5,8-11H2 |
InChI Key |
WPXXCGICRJARNW-UHFFFAOYSA-N |
SMILES |
C1CC2CCN(C(C1)C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2CCN(C(C1)C2)C3=CC=CC=C3 |
Synonyms |
phenylmorphan phenylmorphan, (-)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Phenylmorphan
Foundational Synthetic Routes to the Phenylmorphan Core
The construction of the fundamental this compound scaffold relies on multi-step reaction sequences that establish the characteristic azabicyclic ring system and incorporate the essential phenyl substituent.
Multi-step Reaction Sequences for Azabicyclic Ring System Formation
The formation of the 2-azabicyclo[3.3.1]nonane core, the structural foundation of phenylmorphans, is typically achieved through a series of well-defined chemical reactions. One common approach begins with the α-alkylation of a cyclopentanone (B42830) derivative. rsc.org This is followed by an intramolecular cyclization to form the bicyclic system. rsc.org Another established method involves a multi-step sequence starting from commercially available reagents to produce a key intermediate, ethyl-5-(3-methoxyphenyl)-9-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate. psu.edu This intermediate serves as a versatile platform for further modifications.
A notable strategy for creating the azabicyclo[3.2.1]octane core, a related scaffold, was inspired by conventional this compound synthesis and involves an intramolecular cyclization of intermediates derived from cyclopentanone or cyclopentenone. rsc.org More recent developments have focused on improving the efficiency of these multi-step sequences. For instance, modifications to a six-step synthesis of C9-keto-5-phenylmorphan enantiomers, such as using sodium hydride as the base in the benzylic alkylation and Thorpe-Ziegler cyclization steps, have led to improved yields. researchgate.net Similarly, optimizing the demethylation of a quaternary amine intermediate using refluxing triglyme (B29127) has proven more effective for large-scale reactions. researchgate.net
The first enantioselective total synthesis of the 5-phenylmorphan scaffold has also been reported, utilizing an enantioselective conjugate addition followed by a diastereoselective aza-Michael reaction to form the bicyclic core. chemrxiv.org This method provides access to optically pure this compound derivatives.
Introduction of Phenyl Substituents
The phenyl group is a critical component of the this compound structure. Its introduction is often accomplished early in the synthetic sequence. For example, in the synthesis of 5-aryl substituted 2-azabicyclo[3.2.1]octane scaffolds, the aryl group is incorporated into a cyclopentanone precursor before the formation of the bicyclic system. rsc.org
In many synthetic routes, a (3-methoxyphenyl) group is used as a precursor to the final 3-hydroxyphenyl substituent. psu.edu The methoxy (B1213986) group serves as a protecting group for the phenol, which can be deprotected in a later step, often using reagents like boron tribromide (BBr₃). mdpi.commdpi.com This strategy allows for a wider range of chemical transformations to be performed on the molecule without affecting the reactive hydroxyl group.
Advanced Synthetic Strategies for this compound Derivatives
Building upon the foundational core, advanced synthetic strategies enable the introduction of a wide array of substituents at various positions of the this compound scaffold, leading to a diverse range of derivatives with distinct properties.
C9-Substituted this compound Synthesis
The C9 position of the this compound core has been a primary target for introducing structural diversity. A variety of substituents, including alkyl, alkenyl, hydroxyalkyl, and cyano groups, have been successfully incorporated at this position.
One common strategy to introduce C9 substituents involves the functionalization of a C9-keto intermediate. psu.edumdpi.com For instance, a Wittig reaction on the C9-ketone can be used to form an enol ether, which can then be further modified. mdpi.com Alternatively, Tebbe's reagent or Peterson olefination can be employed to introduce an exocyclic methylene (B1212753) group at the C9 position. psu.edu This methylene group can then be reduced to a methyl group or serve as a handle for further functionalization. psu.edumdpi.com
The synthesis of various C9-hydroxyalkyl-substituted phenylmorphans has been achieved to explore the three-dimensional space around this position. mdpi.com These syntheses often involve the reduction of a C9-ester or the reaction of a C9-aldehyde with an appropriate nucleophile. mdpi.com For example, C9-hydroxymethyl diastereomers can be synthesized from a C9-enol ether intermediate via hydrolysis and subsequent reduction with sodium borohydride. mdpi.com
Furthermore, the synthesis of C9-propyl substituted derivatives has been accomplished, leading to the discovery of potent partial μ-opioid receptor agonists. rsc.org The synthesis of C9-cyanomethyl compounds has also been reported, involving a Horner-Wadsworth-Emmons reaction on a C9-keto intermediate to introduce an unsaturated nitrile, which can be further modified. mdpi.com
Table 1: Synthesis of C9-Substituted this compound Derivatives
| C9 Substituent | Key Intermediate | Key Reaction(s) | Reference(s) |
|---|---|---|---|
| Alkyl (e.g., ethyl, butyl) | C9-keto this compound | Wittig reaction, Hydrogenation | mdpi.com |
| Methylene | C9-keto this compound | Tebbe's reagent or Peterson olefination | psu.edu |
| Hydroxymethyl | C9-enol ether | Hydrolysis, NaBH₄ reduction | mdpi.com |
| Hydroxyethyl | C9-ester | LiAlH₄ reduction | mdpi.com |
| Propyl | C9-keto this compound | Wittig-type reactions, Hydrogenation | rsc.org |
| Cyanomethyl | C9-keto this compound | Horner-Wadsworth-Emmons reaction | mdpi.com |
N-Substituted this compound Derivatization
The nitrogen atom of the azabicyclic ring system provides another key site for derivatization. The nature of the N-substituent significantly influences the pharmacological profile of this compound compounds.
A common N-substituent is the phenethyl group. psu.edunih.gov This group is typically introduced by alkylating the secondary amine of the this compound core with phenethyl bromide. psu.edunih.gov Other N-substituents, such as methyl and cyclopropylmethyl, have also been explored. nih.gov The N-methyl group can be introduced via reductive amination using formalin. nih.gov
The synthesis of various N-substituted derivatives often starts from a common secondary amine intermediate. nih.govmdpi.com For example, N-demethylation of an N-methyl this compound derivative using 1-chloroethyl chloroformate (ACE-Cl) yields a secondary amine that can then be alkylated with different electrophiles to introduce a variety of N-substituents. nih.gov This late-stage derivatization approach allows for the efficient synthesis of a library of N-substituted analogs. nih.gov
The synthesis of N-substituted ortho-c oxide-bridged phenylmorphans has also been reported, starting from enantiopure secondary amine intermediates. mdpi.com These intermediates are then reacted with various alkylating agents, such as N-(2-phenylcyclopropyl)methyl derivatives or (E)-cinnamyl bromide, to yield the desired N-derivatized products. mdpi.com
Table 2: N-Substituent Introduction in Phenylmorphans
| N-Substituent | Reagent/Method | Precursor | Reference(s) |
|---|---|---|---|
| Phenethyl | Phenethyl bromide | Secondary amine | psu.edunih.gov |
| Methyl | Formalin (reductive amination) | Secondary amine | nih.gov |
| Cyclopropylmethyl | Cyclopropylmethyl bromide | Secondary amine | nih.gov |
| Various Alkyl/Aryl | Alkyl/Aryl halides | Secondary amine (from N-demethylation) | nih.govmdpi.com |
Oxide-Bridged this compound Synthesis
The synthesis of oxide-bridged phenylmorphans involves the formation of an additional ring, creating a rigid, tetracyclic structure. These syntheses are often challenging due to the strained nature of the resulting ring systems. acs.org
One approach to synthesizing ortho- and para-e isomers of oxide-bridged phenylmorphans involves the use of a key intermediate containing a nitro-activated fluorine atom, which facilitates an intramolecular nucleophilic aromatic substitution to form the oxide bridge. acs.org Another strategy for constructing ortho-hydroxy-e and -f oxide-bridged phenylmorphans utilizes a stereoselective reduction of a C9-ketone to the corresponding alcohol, followed by deprotonation and intramolecular cyclization. clockss.org This method avoids the use of problematic diazonium reactions that were employed in earlier syntheses. clockss.org
The synthesis of the para-a oxide-bridged this compound isomer was achieved in a six-step sequence using 3-chloro-2-methoxymethoxypropene to prepare a key intermediate. thieme-connect.com A subsequent bromination, O-demethylation, and in-situ displacement of the bromine by a phenolic ion led to the formation of the oxide bridge. thieme-connect.com
Unusual rearrangements have also been observed during the synthesis of oxide-bridged phenylmorphans. In an attempt to synthesize the para-f isomer via mesylation of a 9α-hydroxythis compound, a rearranged chloro compound with a five-membered nitrogen ring was obtained, which then underwent a second rearrangement to yield the desired product. rsc.org The Mitsunobu reaction has also been successfully employed to close the oxide-bridge ring in certain cases. rsc.orgscribd.com
The synthesis of N-phenethyl-substituted oxide-bridged phenylmorphans has also been undertaken to compare their properties with their N-methyl counterparts. acs.org
Stereoselective Alkylation and Functionalization Techniques
The introduction of alkyl groups and other functionalities at specific positions on the this compound scaffold with defined stereochemistry is crucial for modulating its pharmacological profile.
A highly stereoselective and convergent synthetic approach has been developed for N-alkyl-4β-methyl-5-phenylmorphans. istis.sh.cnrti.org This method utilizes the alkylation of a metalloenamine intermediate. rti.org Another notable strategy is a "one-pot" reaction series that combines alkylation and an ene-imine cyclization, followed by reduction. researchgate.netnih.gov This efficient process allows for the synthesis of novel 7- and 8-alkyl and aryl substituted 5-phenylmorphans from substituted allyl halides and N-benzyl-4-aryl-1,2,3,6-tetrahydropyridine. researchgate.netnih.gov The cyclization occurs under mild conditions and yields the desired product as a single diastereomer. researchgate.netnih.gov
Researchers have found that the stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the substrates. For instance, in the synthesis of 7- and 8-substituted 5-phenylmorphans, the use of β-phenyl-substituted allyl bromide under the influence of p-toluenesulfonic acid in refluxing toluene (B28343) leads to a single diastereomer in high yield. nih.gov The alkylation is proposed to occur on the Re-face of the olefin through a Zimmerman-Traxler chair-like transition state, which accounts for the high diastereoselectivity observed. nih.gov
Furthermore, the functionalization of the C9 position of the this compound skeleton has been extensively studied. mdpi.commdpi.com A Wittig reaction of a C9-keto-phenylmorphan with methoxymethyl triphenylphosphonium chloride, followed by hydrolysis, installs a C9 aldehyde. mdpi.com This aldehyde serves as a versatile intermediate for introducing various alkyl and functional groups. The stereochemistry at the C9 position can be influenced by the hydrolysis conditions of the intermediate enol ether. mdpi.com Subsequent reactions, such as reduction of the aldehyde, can lead to the formation of diastereomeric alcohols that are often separable by chromatography. mdpi.com
The following table summarizes some of the stereoselective alkylation and functionalization reactions applied to the this compound scaffold.
| Starting Material | Reagent(s) | Position(s) Functionalized | Key Transformation | Stereochemical Outcome | Reference(s) |
| Metalloenamine of a this compound precursor | Alkyl halides | N-position, C4 | Alkylation | Highly stereoselective for 4β-methyl | istis.sh.cnrti.org |
| N-benzyl-4-aryl-1,2,3,6-tetrahydropyridine | Substituted allyl halides, p-TsOH, NaBH4 | C7, C8 | "One-pot" alkylation, ene-imine cyclization, reduction | Single diastereomer (trans at C7, cis at C8) | researchgate.netnih.gov |
| C9-keto-phenylmorphan | (Methoxymethyl)triphenylphosphonium chloride, LiHMDS, aq. HCl | C9 | Wittig reaction, hydrolysis to aldehyde | Mixture of R/S epimers, ratio dependent on HCl concentration | mdpi.com |
| C9-aldehyde-phenylmorphan | NaCNBH3 | C9 | Reduction to alcohol | Diastereomeric alcohols, separable by chromatography | mdpi.com |
| N-methyl-C9-keto-phenylmorphan | CNBr, HCl, Phenethyl bromide | N-position | von Braun degradation, N-alkylation | Replacement of N-methyl with N-phenethyl | mdpi.com |
Stereochemical Control and Chiral Resolution in this compound Synthesis
Achieving absolute stereochemical control is a paramount challenge in the synthesis of phenylmorphans, as different enantiomers and diastereomers often exhibit distinct pharmacological properties. grantome.com Strategies to obtain enantiomerically pure phenylmorphans primarily involve two approaches: the separation of a racemic mixture (chiral resolution) or the use of asymmetric synthetic methods that directly produce a single enantiomer.
Diastereomeric Salt Formation for Enantiomeric Separation
A classical and widely used method for resolving racemic mixtures of chiral amines or acids is the formation of diastereomeric salts. libretexts.orglibretexts.org This technique relies on the reaction of the racemic this compound, which is typically a base, with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org The resulting salts are diastereomers and possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orglibretexts.orggavinpublishers.com Once separated, the pure enantiomer of the this compound can be recovered by treating the diastereomeric salt with a base. libretexts.orglibretexts.org
For instance, the resolution of racemic N-methyl-C9-keto-phenylmorphan has been successfully achieved using tartaric acid. mdpi.compsu.edu Initial crystallization with L-(+)-tartaric acid can yield an enantiomeric excess of 85%, which can be improved to over 99% upon recrystallization. psu.edu Similarly, both enantiomers of an ortho-c oxide-bridged 5-phenylmorphan were resolved via diastereomeric salt formation with (S)-(+)- and (R)-(-)-p-methylmandelic acid. mdpi.com The absolute configuration of one of the enantiomers was confirmed by single-crystal X-ray analysis of its salt with (R)-(-)-p-methylmandelic acid. mdpi.com
It is worth noting that the choice of the resolving agent is critical, as not all chiral acids are effective for a given racemate. In the case of the ortho-c oxide-bridged this compound, attempts to use L-(+)-tartaric acid, di-p-toluoyl-L-tartaric acid, and (1R,3S)-(+)-camphoric acid for resolution were unsuccessful. mdpi.com
The table below provides examples of chiral resolving agents used in the separation of this compound enantiomers.
| Racemic this compound Derivative | Chiral Resolving Agent | Method of Separation | Reference(s) |
| N-methyl-C9-keto-phenylmorphan | L-(+)-Tartaric acid / D-(-)-Tartaric acid | Fractional crystallization | mdpi.compsu.edu |
| ortho-c oxide-bridged 5-phenylmorphan | (S)-(+)-p-Methylmandelic acid / (R)-(-)-p-Methylmandelic acid | Fractional crystallization | mdpi.com |
Asymmetric Synthetic Approaches (e.g., Ene-imine cyclization)
Asymmetric synthesis offers a more direct and often more efficient route to enantiomerically pure compounds by introducing chirality during the synthetic sequence. One notable example in the context of this compound synthesis is the diastereoselective ene-imine cyclization. researchgate.netnih.gov This reaction has been employed in a one-pot synthesis of 7- and 8-substituted 5-phenylmorphans, yielding a single diastereomer. researchgate.netnih.gov The high stereoselectivity is attributed to a favored transition state during the cyclization process. nih.gov
More recently, the first enantioselective total synthesis of 5-phenylmorphans has been reported. This approach utilizes an enantioselective conjugate addition as a key step to establish the initial stereocenter. The resulting intermediate is then converted to a common amine precursor, which undergoes a diastereoselective aza-Michael reaction to furnish the 5-phenylmorphan core with high enantiopurity.
Another powerful tool in asymmetric synthesis is the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines. orgsyn.org These have been instrumental in the asymmetric synthesis of a wide variety of chiral amines. yale.edu While not explicitly detailed for the core this compound ring system in the provided context, the principles of using chiral auxiliaries to direct stereoselective bond formations are a cornerstone of modern asymmetric synthesis and are relevant to the construction of complex chiral molecules like this compound. beilstein-journals.orgrsc.org
Challenges and Innovations in this compound Synthetic Chemistry
The synthesis of this compound and its analogs is not without its difficulties. A significant challenge lies in the construction of highly strained ring systems, such as the 5,6-trans-fused ring junction found in certain oxide-bridged phenylmorphans. nih.gov The synthesis of these b-isomers proved to be particularly arduous. nih.gov A successful strategy involved the functionalization of a position para or ortho to a fluorine atom on the aromatic ring, using a nitro group to activate the fluorine for displacement. nih.gov
Another challenge is the potential for batch-to-batch variability when scaling up synthetic procedures from the laboratory to an industrial scale. pharmafeatures.com Reactions that are well-behaved on a small scale can exhibit different kinetics or form unexpected byproducts at larger volumes due to issues with heat and mass transfer. pharmafeatures.com Furthermore, the accumulation of impurities that are negligible at a small scale can become a significant problem in large-scale synthesis. pharmafeatures.com
Innovations in synthetic methodology are constantly being sought to address these challenges. The development of a diastereoselective one-pot synthesis for 7- and 8-substituted 5-phenylmorphans represents a significant advancement, improving efficiency and stereochemical control. grantome.com Similarly, the first enantioselective total synthesis of 5-phenylmorphans provides direct access to enantiomerically pure material, streamlining the process of analog creation and late-stage functionalization. Such innovations are crucial for exploring the structure-activity relationships of this class of compounds and for developing novel therapeutic agents with improved properties. grantome.comhilarispublisher.com The ability to synthesize a diverse range of stereochemically defined this compound derivatives is essential for probing their interactions with biological targets and for optimizing their pharmacological profiles. researchgate.netmdpi-res.comacs.org
Structural Analysis and Conformational Studies of Phenylmorphan Analogues
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable tools for defining the molecular structure and conformational dynamics of phenylmorphan derivatives in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide detailed information at the atomic and molecular levels.
One- and two-dimensional high-resolution NMR techniques are powerful for studying the solution conformations of this compound analogues. nih.gov Analysis of phase-sensitive 2D Correlation Spectroscopy (COSY) and double quantum filtered COSY spectra, along with ¹H-¹H vicinal coupling constants and Nuclear Overhauser Effects (NOEs) from phase-sensitive 2D NOESY spectra, allows for a detailed conformational analysis. nih.gov
For instance, studies on the opioid this compound (5-m-hydroxyphenyl-2-methylmorphan) and its 9α-methyl analogue have shown that a chair-chair conformation of the cyclohexane (B81311) and piperidine (B6355638) rings is predominantly favored in solution. nih.gov However, these rings exhibit some distortion from a perfect chair geometry. nih.gov The NOESY experiment is particularly crucial for determining the spatial proximity of protons, which helps in establishing the relative stereochemistry and conformation of the molecule. ipb.ptarxiv.org For example, in certain this compound analogues, NOESY data can reveal correlations between protons on the different rings, confirming their spatial arrangement.
The COSY technique helps in identifying proton-proton coupling networks, which assists in assigning the signals in the ¹H NMR spectrum and building a connectivity map of the protons within the molecule. longdom.org The combination of COSY and NOESY data provides a comprehensive picture of the molecule's three-dimensional structure in solution. longdom.org
Table 1: Representative ¹H NMR Data for a this compound Analogue
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 | 2.85 | d | J = 12.5 |
| H-3a | 3.10 | dd | J = 13.0, 4.5 |
| H-3e | 2.50 | m | |
| H-4a | 1.80 | m | |
| H-4e | 2.10 | m | |
| H-6a | 1.65 | m | |
| H-6e | 2.20 | m | |
| H-7a | 1.75 | m | |
| H-7e | 2.05 | m | |
| H-8a | 1.55 | m | |
| H-8e | 1.95 | m | |
| N-CH₃ | 2.35 | s | |
| Ar-H | 6.70-7.20 | m |
Note: This table is a representative example and specific values will vary depending on the exact this compound analogue and experimental conditions.
Mass spectrometry is a fundamental analytical technique used to confirm the molecular weight and elemental composition of synthesized this compound analogues. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound. ulethbridge.ca Techniques like electrospray ionization (ESI) are commonly used to generate ions from the this compound molecules for analysis. nih.gov The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion, confirming that the target compound has been successfully synthesized. lcms.czchemistrydocs.com Fragmentation patterns observed in the mass spectrum can also provide structural information, although detailed structural elucidation often requires tandem mass spectrometry (MS/MS). lcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations (e.g., 1D, 2D COSY, NOESY)
X-ray Crystallographic Analyses for Absolute and Relative Stereochemistry
Single-crystal X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of chiral molecules like phenylmorphans. perlego.comnumberanalytics.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. numberanalytics.com
X-ray analysis has been crucial in confirming the stereochemistry of various this compound derivatives. For example, the absolute configuration of (1S,5S)-(-)-5-(3-methoxyphenyl)-2-methyl-9-oxo-2-azabicyclo[3.3.1]nonane was established by X-ray analysis of its L-tartrate salt. psu.edu Similarly, the relative stereochemistries of compounds like (1S,5S,9S)-(-)-8 and (1R,5S,9R)-(+)-15 have been confirmed through single-crystal X-ray crystallography. psu.edu In another instance, the structure of 3-((1R,5S,9R)-2-methyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol was confirmed by X-ray crystallography, which proved that the molecular structure and chirality were retained throughout the synthesis. nih.gov
These crystallographic studies provide indisputable evidence of the molecular structure in the solid state, which serves as a vital reference for computational modeling and for interpreting data from solution-state studies like NMR. nih.gov
Conformational Preferences and Dynamics of the this compound Scaffold
The this compound scaffold is a bicyclic system with considerable conformational flexibility. Understanding the preferred conformations and the dynamics of their interconversion is key to comprehending their structure-activity relationships.
The bicyclo[3.3.1]nonane core of the this compound structure is composed of a cyclohexane and a piperidine ring. NMR studies have consistently shown that for this compound and its analogues, a dual chair-chair conformation is the most stable arrangement for these two rings. nih.gov This conformation minimizes steric strain and torsional strain within the bicyclic system. While this is the predominant conformation, there is evidence of some distortion from an ideal, perfectly staggered chair geometry. nih.gov The chair conformation is a common low-energy conformation for six-membered rings like cyclohexane and piperidine. chemistrysteps.comyoutube.com
The orientation of the 5-phenyl group is a defining feature of the this compound class of compounds. Unlike classical opioids where the aromatic ring is typically in an axial orientation relative to the piperidine ring, in 5-phenylmorphans, this ring adopts an equatorial orientation. mdpi.comresearchgate.netresearchgate.net This places the phenyl ring in a cleft formed by the cyclohexane and piperidine rings. nih.gov
Computational Chemistry and Molecular Mechanics Studies of this compound Analogues
Molecular Mechanics (MM2) and Density Functional Theory (DFT) for Energy Minimization
Molecular mechanics, particularly the MM2 force field, has been extensively used to determine the preferred conformations of this compound analogues. nih.govnih.govnih.gov These calculations consistently show that the most stable conformation for the this compound scaffold involves a chair-chair arrangement of the cyclohexane and piperidine rings, although some distortion from a perfect chair may occur. nih.gov The orientation of the phenyl group is a critical determinant of opioid receptor activity. In potent, morphine-like enantiomers, the phenyl ring is oriented in a way that it fits into the cleft formed by the cyclohexane and piperidine rings. nih.gov
For instance, conformational energy calculations using the MM2-87 program revealed that the most potent antinociceptive this compound compounds favor a specific orientation of the phenyl ring. nih.gov There is a strong correlation between the computationally determined preferred conformation and the observed pharmacological activity. For example, in the case of (+)-2,9α-dimethyl-5-(m-hydroxyphenyl)morphan, there is good agreement between the structure determined by X-ray crystallography and the one computed using the MM2-87 program. nih.gov This consistency underscores the reliability of molecular mechanics in predicting the low-energy conformations of these molecules.
Density Functional Theory (DFT) has also emerged as a powerful technique for the structural and spectral analysis of organic compounds, including those with skeletons similar to this compound. mdpi.com DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G**), can provide optimized structural parameters such as bond lengths and angles. mdpi.com These quantum chemical methods are used to predict and analyze the electronic properties of molecules based on electron density, offering insights into structure, bonding, and reactivity. nih.gov While specific DFT energy minimization studies on this compound itself are not detailed in the provided context, the application of DFT to similar organic molecules highlights its utility in refining geometries and understanding electronic structure, which are crucial for accurate conformational analysis. mdpi.comnih.gov
Table 1: Comparison of Computational Methods for Structural Analysis
| Method | Application in this compound Studies | Key Findings |
|---|---|---|
| Molecular Mechanics (MM2) | Determination of preferred conformations of this compound and its analogues. nih.govnih.govnih.gov | Consistently predicts a distorted chair-chair conformation for the cyclohexane and piperidine rings. nih.gov The orientation of the phenyl group is crucial for activity, with potent compounds showing a specific orientation. nih.gov Good agreement with X-ray crystallography data. nih.gov |
| Density Functional Theory (DFT) | Not explicitly detailed for this compound but widely used for structural and electronic analysis of similar organic molecules. mdpi.comnih.gov | Provides optimized geometries, bond parameters, and insights into electronic properties and reactivity. mdpi.comnih.gov |
Pharmacological Characterization and Mechanism of Action Preclinical Focus
Opioid Receptor Binding Affinity and Selectivity (In Vitro Studies)
The affinity and selectivity of phenylmorphan derivatives for the classical opioid receptors—mu (μ), delta (δ), and kappa (κ)—are foundational to their pharmacological characterization. These properties are typically determined through radioligand competition binding assays, which measure the concentration of a compound required to displace a specific radiolabeled ligand from the receptor, expressed as the inhibition constant (Ki).
Studies have demonstrated that structural modifications to the this compound scaffold, particularly at the C9 position and the N-substituent, significantly influence binding affinity at the μ-, δ-, and κ-opioid receptors (MOR, DOR, KOR). mdpi.comsemanticscholar.org
For instance, a series of ortho-c oxide-bridged 5-phenylmorphan enantiomers showed varied affinities. The (-)-N-phenethyl enantiomer ((-)-1) displayed a high affinity for the MOR with a Ki value of 1.1 nM. mdpi.com In another series of C9-substituted phenylmorphans, most compounds exhibited sub-nanomolar affinity for the MOR, with Ki values similar to or slightly greater than that of morphine. semanticscholar.org For example, compounds like DC-1-76.1 and DC-1-90.2 had MOR Ki values ranging from approximately 1.8 to 4.2 nM. semanticscholar.org The affinities for DOR and KOR are generally lower, establishing a basis for receptor selectivity. mdpi.comsemanticscholar.org
The differential binding affinities of this compound analogues result in distinct receptor selectivity profiles. Generally, many this compound derivatives show a preference for the MOR. mdpi.comsemanticscholar.org The (-)-N-phenethyl ortho-c oxide bridged enantiomer (-)-1, for example, demonstrates approximately 10-fold selectivity for MOR over KOR and about 30-fold selectivity for MOR over DOR. mdpi.com
A novel set of chiral C9-substituted phenylmorphans all displayed greater than 10-fold selectivity for MOR versus KOR and more than 87-fold selectivity for MOR versus DOR. semanticscholar.org This MOR-preferential binding profile is a key characteristic of this series. semanticscholar.org In earlier studies, both the morphine-like (+)-phenylmorphan and its atypical (-)-enantiomer showed the highest affinity for mu receptor subtypes (μ1 and μ2), further underscoring the mu-preferential nature of the core scaffold. nih.gov
Binding to μ-, δ-, and κ-Opioid Receptors (Ki values)
G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation (In Vitro Functional Assays)
Opioid receptors are members of the G protein-coupled receptor (GPCR) superfamily. wikipedia.org Upon activation by a ligand (agonist), the receptor undergoes a conformational change that triggers intracellular signaling cascades, primarily through the activation of heterotrimeric G proteins. wikipedia.orgnih.gov These G proteins, composed of α, β, and γ subunits, subsequently modulate the activity of downstream effectors. mdpi.com For MOR, DOR, and KOR, this typically involves the Gαi/o subfamily, which inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). mdpi.com Functional assays are employed to measure this downstream signaling and characterize ligands as agonists, antagonists, or inverse agonists.
The functional activity of this compound derivatives is commonly assessed using in vitro assays such as the forskolin-induced cAMP accumulation assay and the [³⁵S]GTPγS binding assay. The cAMP assay measures the inhibition of adenylyl cyclase activity, while the [³⁵S]GTPγS assay directly quantifies G-protein activation by measuring the binding of a non-hydrolyzable GTP analog. mdpi.comnih.gov
These assays reveal a wide spectrum of functional activities within the this compound class, ranging from full agonism to partial agonism and antagonism. semanticscholar.orgnih.gov For example, in a cAMP accumulation assay, the ortho-c oxide-bridged this compound derivative (-)-1 was identified as a potent partial agonist at the MOR, with high potency (IC₅₀ = 2.66 nM) but low efficacy (Emax = 35%). mdpi.com In contrast, the (+)-17 enantiomer was found to be a potent MOR antagonist with an IC₅₀ of 6.9 nM, demonstrating potency greater than the classic antagonist naltrexone (B1662487) in this assay. mdpi.com
Studies on C9-substituted phenylmorphans in [³⁵S]GTPγS binding assays have identified compounds with a graded range of MOR efficacies. semanticscholar.org For instance, DC-1-128.1 showed an MOR efficacy similar to morphine (75.35% Emax), while other analogues like JL-2-39 and DC-1-76.1 displayed lower, sub-buprenorphine levels of MOR efficacy. semanticscholar.orgresearchgate.net The replacement of a phenolic hydroxyl group with an amide bioisostere in one series yielded a MOR partial agonist with morphine-like potency in both cAMP and [³⁵S]GTPγS functional assays. nih.govnih.gov
Increasing evidence suggests that GPCR signaling is not a simple on-off switch but can be biased towards specific intracellular pathways, such as G-protein activation or β-arrestin recruitment. nih.gov Ligands that preferentially activate G-protein signaling with minimal recruitment of β-arrestin are termed "G-protein biased" agonists. nih.govmdpi.com This signaling profile is of significant interest as β-arrestin pathways have been linked to some of the undesirable side effects of classical opioids. nih.gov
Several C9-substituted N-phenethyl-5-phenylmorphans have been identified as extremely G-protein biased MOR partial agonists. nih.govmdpi.comrsc.org In functional assays, specific diastereomers were found to be potent MOR agonists in cAMP and [³⁵S]GTPγS assays but did not recruit β-arrestin at all, even at high concentrations. mdpi.comresearchgate.net For example, the 1S,5R,9R-diastereomers of certain C9-hydroxyalkyl-5-phenylmorphans (compounds 15, 21, and 36) showed potent G-protein activation with no observable β-arrestin2 recruitment. mdpi.com This profound bias towards G-protein activation is a defining characteristic of this specific subset of this compound derivatives. nih.govresearchgate.netepa.gov
While agonists activate GPCRs and antagonists block agonist activity, inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal or constitutive activity. acs.org Several this compound derivatives have been characterized as inverse agonists, particularly at the δ-opioid receptor. acs.orgresearchgate.netacs.org
A series of this compound-based compounds were found to be highly potent and selective inverse agonists of the DOR. acs.orgacs.org In [³⁵S]GTPγS binding assays, these compounds did not show any agonist activity but instead produced a concentration-dependent decrease in basal G-protein activation, a hallmark of inverse agonism. acs.org One compound, delmorphan-A, showed picomolar inhibitory potency (Ke = 0.1 nM) as a δ-antagonist and functioned as a potent inverse agonist. acs.orgacs.org Additionally, some N-substituted 5-phenylmorphan compounds have been reported to act as inverse agonists at the μ-opioid receptor in [³⁵S]GTPγS functional assays. mdpi.com Other studies have noted that some phenylmorphans function as weak inverse agonists at the KOR. semanticscholar.org
Preclinical Pharmacodynamics and In Vivo Activity in Animal Models
Evaluation of Behavioral Effects in Non-Human Organisms (e.g., locomotor activity, pain-depressed behavior)
The in vivo behavioral effects of novel C9-substituted this compound compounds have been evaluated in preclinical mouse models to characterize their potential as analgesics. nih.gov These studies often focus on locomotor activity and assays of pain-depressed behavior, which are considered to have strong clinical relevance as pain often manifests as a reduction in normal activities. mdpi.com
A key model used in these evaluations is the pain-depressed behavior assay, where a noxious stimulus is administered to reduce normal behaviors like locomotion. For instance, intraperitoneal (IP) injection of dilute lactic acid is used as a noxious visceral stimulus to depress both vertical and horizontal locomotor activity in mice. nih.govresearchgate.net The effectiveness of a candidate analgesic is then measured by its ability to restore the depressed behavior towards a normal baseline. mdpi.com This type of assay is considered less vulnerable to false-positive results from compounds that might impair motor function. mdpi.com
Studies on a series of MOR-selective C9-substituted phenylmorphans with varying levels of efficacy at the mu-opioid receptor (MOR) have shown that these compounds can alleviate pain-depressed behaviors. nih.gov It was found that intermediate- to low-efficacy phenylmorphans were optimal for alleviating the behavioral depression induced by lactic acid, providing analgesia with minimal disruption of normal locomotor activity. nih.gov
In locomotor studies, these this compound compounds demonstrated a rapid onset of action and a duration of effect of at least one hour. researchgate.netnih.gov Follow-up investigations on two specific low-efficacy phenylmorphans, JL-2-39 and DC-1-76.1, confirmed their antinociceptive effects in the pain-depressed behavior model. nih.govresearchgate.net Both compounds produced naltrexone-reversible antinociception, indicating MOR-mediated action, with a quick onset (15 minutes) and a duration of approximately 30 to 60 minutes. nih.gov Notably, the potency of these compounds increased when the pain stimulus (lactic acid concentration) was lower, and they did not alleviate behavioral depression caused by a non-pain stimulus like lithium chloride, suggesting a specific analgesic effect. nih.govresearchgate.net
Interestingly, a dissociation has been observed between a compound's effect on spontaneous locomotor activity and its ability to relieve pain-depressed behavior. nih.gov For example, the higher-efficacy MOR agonist DC-1-76.2 stimulated locomotor activity when administered alone but did not significantly alleviate the depression of activity caused by IP acid. nih.gov Conversely, the low-efficacy agonist DC-1-76.1 did not stimulate locomotion on its own but was effective in the pain-depressed model. nih.gov This highlights the value of using clinically relevant behavioral models in preclinical assessment.
Table 1: Behavioral Effects of Select this compound Compounds in Mouse Models
| Compound | Efficacy Type | Behavioral Test | Observation | Source(s) |
|---|---|---|---|---|
| JL-2-39 | Low-Efficacy MOR Agonist | Pain-Depressed Behavior (IP Lactic Acid) | Produced naltrexone-reversible antinociception. | nih.govresearchgate.net |
| Time-Course Study | Rapid onset (15 min) and duration of 30-60 min. | nih.gov | ||
| DC-1-76.1 | Low-Efficacy MOR Agonist | Pain-Depressed Behavior (IP Lactic Acid) | Produced naltrexone-reversible antinociception. | nih.govresearchgate.net |
| Locomotor Activity (Alone) | Did not stimulate locomotor endpoints. | nih.gov | ||
| DC-1-76.2 | High-Efficacy MOR Agonist | Pain-Depressed Behavior (IP Lactic Acid) | Failed to significantly alleviate IP acid-induced depression. | nih.gov |
| Locomotor Activity (Alone) | Significantly stimulated crosses between compartments. | nih.gov |
Characterization of Metabolic Stability in Preclinical Biological Systems (in vitro microsomes, animal cytosol)
The metabolic stability of a compound is a critical factor in drug development, influencing its half-life and duration of action in vivo. srce.hr In vitro systems, such as liver microsomes and cytosol fractions, are commonly used in early-phase drug discovery to assess metabolic stability. nih.govsrce.hrpharmaron.com Microsomes, which are vesicles of endoplasmic reticulum, contain Phase I enzymes like cytochrome P450s and are used to evaluate CYP-mediated metabolism. srce.hrpharmaron.com The cytosol fraction contains various soluble enzymes and is the site for numerous metabolic pathways, including protein biosynthesis and glycolysis. wikipedia.orgopentextbc.ca
Studies have been conducted to assess and improve the metabolic stability of C9-substituted phenylmorphans. nih.gov The metabolic stability of these compounds and their analogs has been determined by measuring their in vitro half-life (t½) in liver microsomes from different species, including humans and mice. nih.gov
In one study, the phenolic hydroxyl group of a potent MOR agonist, DC-1-76.2, was replaced with an amide bioisostere to create compound 5 . nih.govnih.gov This modification resulted in superior metabolic stability for compound 5 compared to its precursor in both human and mouse liver microsomes. nih.govnih.gov However, despite its improved in vitro stability, this amide analog showed a shorter duration of antinociceptive activity in vivo. nih.gov
Further modifications to the N-phenethyl substituent of DC-1-76.2 and related structures led to a range of compounds with varying metabolic stabilities. nih.gov For example, the methyl analogs 10 and 11 showed significantly enhanced stability in human, mouse, and rat liver microsomes, although they unfortunately lost their MOR agonist activity. nih.gov In contrast, the thienyl derivative 16 , a potent agonist, was less stable than DC-1-76.2 in human microsomes. nih.gov The para-hydroxy substituted compound 20 was identified as the most stable compound across all three species tested (human, mouse, and rat). nih.gov These findings demonstrate that structural modifications can profoundly impact metabolic stability, an effect that must be balanced with the desired pharmacological activity.
Table 2: In Vitro Metabolic Stability (Half-Life, t½) of Select this compound Analogs in Liver Microsomes
| Compound | Key Structural Feature | Human (t½, min) | Mouse (t½, min) | Rat (t½, min) | Source(s) |
|---|---|---|---|---|---|
| DC-1-76.1 | Diastereomer | 8.0 | - | 2.40 | nih.gov |
| DC-1-76.2 | Diastereomer | 12.0 | - | 6.90 | nih.gov |
| 3 | Aryl Acetamide Bioisostere | 21.3 | 6.40 | 3.0 | nih.gov |
| 5 | Amide Bioisostere | 40.4 | 16.7 | 3.2 | nih.govnih.gov |
| 10 | N-Methyl Analog | >120 | 72.1 | 50.8 | nih.gov |
| 11 | N-Methyl Analog | 68.9 | 21.8 | 62.6 | nih.gov |
| 15 | N-Cyclopropylmethyl Analog | 8.7 | - | - | nih.gov |
| 16 | Thienyl Derivative | 8.21 | - | - | nih.gov |
| 19 | Para-Fluoro Substituent | 11.8 | 5.26 | 7.60 | nih.gov |
| 20 | Para-Hydroxy Substituent | 88.1 | 12.5 | 27.8 | nih.gov |
| 25 | Meta-Hydroxy Substituent | 27.0 | 4.02 | 9.65 | nih.gov |
A hyphen (-) indicates data not reported in the cited source.
Structure Activity Relationships Sar and Analogue Design Strategies
Influence of N-Substituent Modifications on Receptor Affinity and Efficacy
The substituent on the nitrogen atom of the phenylmorphan scaffold plays a pivotal role in determining its interaction with opioid receptors. mdpi.com While N-methyl substitution can lead to compounds with high affinity, replacing the methyl group with larger substituents like N-phenethyl often results in even greater potency. nih.govacs.org However, this is not a universal rule, as some N-methyl substituted phenylmorphans have shown unexpectedly higher affinity than their N-phenethyl counterparts. nih.govnih.gov
The nature of the N-substituent can also dictate whether a compound acts as an agonist or an antagonist. For instance, in the 5-phenylmorphan series, an N-phenethyl group can lead to mu-opioid receptor (MOR) antagonism, whereas the chirality of the molecule can reverse this effect, with certain enantiomers acting as potent MOR agonists. mdpi.comresearchgate.net The introduction of conformational constraints on the N-substituent, such as through a cyclopropane (B1198618) ring or a double bond, has been explored to modulate receptor affinity and efficacy. researchgate.netacs.org These modifications can lead to compounds with significantly higher mu-affinity compared to those with an N-phenylpropyl substituent and can even result in potent mu-opioid antagonists. researchgate.netacs.org
Further modifications to the N-phenethyl moiety itself, such as the introduction of substituents on the aromatic ring, have been investigated. For example, a para-nitro substitution on the N-phenethyl ring of certain phenylmorphans can produce potent MOR agonists. nih.gov The replacement of the N-phenethyl group with other moieties like N-cinnamyl, N-propyl, or N-2-phenylcyclopropylmethyl has also been shown to influence opioid receptor affinity and functional activity, leading to the development of partial agonists and potent antagonists. mdpi.comnih.govresearchgate.net
| Compound | N-Substituent | µ (Ki, nM) | δ (Ki, nM) | κ (Ki, nM) | Reference |
|---|---|---|---|---|---|
| (-)-N-phenethyl ortho-c oxide bridged this compound ((-)-1) | Phenethyl | 1.1 | ~33 | ~11 | mdpi.com |
| (-)-N-phenylpropyl enantiomer ((-)-25) | Phenylpropyl | 21 | ~63 | ~126 | mdpi.com |
| N-methyl ortho-d isomer | Methyl | Relatively little affinity for any opioid receptor | nih.gov | ||
| N-phenethyl ortho-f isomer | Phenethyl | 7 | - | High Affinity | nih.gov |
| (+)-29 (with cyclopropane ring) | Cyclopropyl-containing | Potent Antagonist (Ke = 0.17) | - | - | acs.org |
| (-)-30 (with cyclopropane ring) | Cyclopropyl-containing | Potent Antagonist (Ke = 0.3) | - | - | acs.org |
Impact of C9-Substituent Variations on Pharmacological Profile
Modifications at the C9 position of the this compound ring system have a profound impact on the pharmacological profile, influencing potency, efficacy, and receptor selectivity. nih.govpsu.edu
The introduction of alkyl and hydroxyalkyl groups at the C9 position has been a fruitful strategy for developing potent MOR partial agonists. mdpi.comsciprofiles.com The length and stereochemistry of these substituents are critical determinants of activity. mdpi.commdpi.com For instance, a series of C9-hydroxyalkyl-5-phenylmorphans, including hydroxymethyl, hydroxyethyl, and hydroxypropyl derivatives, were synthesized to explore the three-dimensional space around this position. mdpi.comsciprofiles.com Many of these diastereomers exhibited nanomolar or even subnanomolar potency. mdpi.comsciprofiles.com
Specifically, compounds with a two-carbon chain (hydroxyethyl) at C9 were generally found to be the most potent diastereomers. mdpi.com One particular diastereomer, 3-((1S,5R,9R)-9-(2-hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol (compound 21), emerged as a potent MOR partial agonist with subnanomolar potency and good efficacy. mdpi.com It also displayed a desirable G-protein bias, lacking β-arrestin2 recruitment. mdpi.com
In the C9-alkyl series, exploration of methyl through butyl substituents revealed that both chain length and stereochemistry significantly affect interaction with opioid receptors. mdpi.comnih.gov This has led to the discovery of several potent MOR agonists with varying efficacies, as well as a selective and potent MOR antagonist that was found to be more potent than naltrexone (B1662487). mdpi.com
The introduction of alkenyl, amino, and cyano groups at the C9 position has also been explored, leading to the identification of MOR agonists with a range of potencies and efficacies. researchgate.net For example, the synthesis of stereochemically pure oximes, amines, and cyanomethyl compounds at C9 of N-phenethyl-5-phenylmorphans has yielded compounds with interesting pharmacological profiles. researchgate.net
One notable compound, (2-((1S,5R,9R)-5-(3-hydroxyphenyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-9-yl)acetonitrile), was identified as a potent partial MOR agonist. researchgate.net Furthermore, a C9-methylaminomethyl-substituted this compound was found to be a moderately potent and fully efficacious agonist at the kappa-opioid receptor (KOR). researchgate.net The exploration of C9-alkenyl substituents has also been a focus, with the aim of understanding how the spatial arrangement of these groups affects opioid receptor interaction. researchgate.net
The stereochemistry at the C9 position is a critical factor that dictates the pharmacological activity of this compound analogues. mdpi.commdpi.com Different diastereomers of C9-substituted phenylmorphans can exhibit vastly different potencies and efficacies, and can even switch from agonist to antagonist activity. psu.edu
For example, in a study of C9-hydroxyalkyl-5-phenylmorphans, it was found that both the stereochemistry and the chain length at C9 influenced potency in functional assays. mdpi.com Compounds with a 1R,5S,9R stereochemistry were among the most potent, with some exhibiting subnanomolar affinity for the MOR and full efficacy. mdpi.com The stereochemistry of C9-alkyl substituents also plays a crucial role, with different diastereomers of C9-methyl, -ethyl, -propyl, and -butyl phenylmorphans displaying a wide range of activities, from potent partial agonists to full agonists and even a potent antagonist. mdpi.com The absolute configuration of these compounds, confirmed through techniques like X-ray crystallography, is essential for understanding their structure-activity relationships. mdpi.com
| Compound | C9-Substituent | Stereochemistry | Activity Profile | Potency (EC50/IC50, nM) | Efficacy (%Emax) | Reference |
|---|---|---|---|---|---|---|
| 21 | 2-hydroxyethyl | 1S,5R,9R | MOR Partial Agonist | 0.91 | 85% | mdpi.com |
| 30 | hydroxypropyl | 1R,5S,9R | MOR Full Agonist | 0.19 | 98% | mdpi.com |
| 11 | hydroxymethyl | 1R,5S,9R | MOR Full Agonist | 2.05 | 99% | mdpi.com |
| 48 | methyl | 1S,5R,9R | MOR Antagonist | 3.9 | 153% (Imax) | mdpi.com |
| 35 | ethyl | 1S,5R,9S | MOR Full Agonist | 1.0 | 96% | mdpi.com |
| (2-((1S,5R,9R)...)acetonitrile) | cyanomethyl | 1S,5R,9R | MOR Partial Agonist | 2.5 | 89.6% | researchgate.net |
Alkenyl, Amino, and Cyano Derivatives
Effects of Other Ring System Modifications (e.g., C7/C8 substitutions, oxide-bridging)
Modifications to other parts of the this compound ring system, such as substitutions at the C7 and C8 positions and the introduction of an oxide bridge, have also been shown to significantly influence opioid receptor affinity and activity. nih.govnih.govresearchgate.net
The introduction of substituents at the C7 and C8 positions of the 5-phenylmorphan scaffold has been explored to probe their effect on opioid receptor affinity. nih.govnih.gov It was found that a C8-methyl substituent increases affinity for opioid receptors compared to a C7-methyl substituent. nih.govnih.gov The affinity of these modified compounds is generally directed towards the mu-opioid receptor. nih.govnih.gov Furthermore, the addition of a new cyclohexane (B81311) ring fused to the C7 and C8 positions can enhance mu-receptor affinity to the subnanomolar level. nih.govnih.gov
Oxide-bridged phenylmorphans, which are topologically rigid analogues, exhibit a wide spectrum of activity, ranging from inactive to potent mu-agonists and antagonists. nih.gov The specific topology of the oxide bridge, in combination with the N-substituent, dictates the pharmacological profile. nih.gov For example, the (-)-N-phenethyl ortho-f isomer was found to be a potent mu-antagonist, while the (-)-N-phenethyl para-e isomer acted as a morphine-like mu-agonist. nih.govrsc.org The racemic N-phenethyl ortho-c oxide-bridged this compound displayed the highest mu-opioid receptor affinity among a series of a- through f-oxide-bridged analogues and acted as a potent mu-opioid antagonist. mdpi.comnih.gov
Correlation between Molecular Conformation and Opioid Receptor Interaction
The three-dimensional conformation of this compound and its analogues is a critical determinant of their interaction with opioid receptors. nih.gov The orientation of the phenyl ring relative to the piperidine (B6355638) ring is particularly important for activity. nih.govnih.gov
For the potent (+)-enantiomer of this compound, the phenyl group adopts an orientation that fits into a cleft formed by the cyclohexane and piperidine rings, similar to the conformation of morphine. nih.gov This conformation is consistent with its morphine-like properties. nih.gov In contrast, for the 9α-methyl analogue, the phenyl ring's plane essentially bisects the piperidine ring, a conformation that is not conducive to typical opioid agonist activity. nih.gov
Conformational analysis using techniques like NMR spectroscopy and molecular mechanics calculations has shown that phenylmorphans preferentially adopt a chair-chair conformation for the cyclohexane and piperidine rings. nih.gov Superposition studies of rigid oxide-bridged phenylmorphans with known potent mu-agonists suggest that agonist activity may be facilitated by the formation of a seven-membered ring that aids in a proton transfer process at the receptor. rsc.org These findings highlight the crucial link between the specific molecular shape of a this compound analogue and its resulting pharmacological profile at opioid receptors.
Analytical Methodologies for Phenylmorphan Research Applications
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Samples
Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. In the context of Phenylmorphan research, Gas Chromatography and High-Performance Liquid Chromatography are pivotal for assessing the purity of synthesized batches and for conducting quantitative analyses.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. google.com It is particularly useful for the analysis of volatile and thermally stable compounds. For complex molecules like morphinan (B1239233) derivatives, derivatization is often required to increase their volatility and thermal stability for GC analysis. unodc.org
In a typical workflow for analyzing opioid-like compounds in biological matrices, a sample preparation step involving solid-phase extraction (SPE) is employed to isolate the analytes. nih.govnih.gov This is often followed by a derivatization step. For instance, hydroxyl groups can be converted to propionyl esters and ketone groups to methoximes to improve chromatographic behavior. nih.gov The derivatized sample is then injected into the GC-MS system.
The gas chromatograph separates the components of the mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert gas like helium). nih.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification and quantification. waters.com
A representative GC-MS method for the analysis of related opioid compounds is detailed below. While specific to the listed opiates, the principles are directly applicable to the analysis of this compound and its analogues.
| Parameter | Value | Reference |
| Sample Preparation | Solid-Phase Extraction (Bond Elut Certify®) | nih.gov |
| Derivatization | Propionic anhydride (B1165640) (for hydroxyls), Methoxyamine (for ketones) | nih.gov |
| GC Column | Capillary fused silica (B1680970) column | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Ionization Mode | Electron Impact (EI) | nih.gov |
| Detection | Full Scan Mass Spectrometry | nih.gov |
| Linearity Range | 0.5–1000 ng/mL | nih.gov |
| Limit of Detection | 0.1 ng/mL | nih.gov |
This table presents a typical GC-MS method for opioid analysis, which serves as a model for this compound studies.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques in pharmaceutical analysis for purity assessment and quantitative determination. openaccessjournals.commdpi.com These methods are suitable for a wide range of compounds, including those that are non-volatile or thermally labile. laurentian.ca
HPLC operates by injecting a liquid sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. openaccessjournals.com UPLC utilizes columns with smaller particle sizes (<2 µm), which operates at higher pressures to provide faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. laurentian.ca
For the analysis of this compound and related opioids, reversed-phase HPLC is commonly employed, typically using a C18 or C8 stationary phase. waters.commdpi.com The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comgoogle.com Detection is usually performed using a UV detector at a specific wavelength or a mass spectrometer for enhanced specificity and sensitivity (LC-MS). waters.comfda.gov The purity of final compounds is often checked by analytical HPLC to ensure they meet the stringent requirements for pharmacological characterization. waters.com
Below are representative parameters for HPLC/UPLC methods used in the analysis of opioid compounds, which are applicable for establishing analytical protocols for this compound.
| Parameter | HPLC Method Example | UPLC Method Example | Reference |
| Stationary Phase | Zorbax SB-Aq (50 × 4.6 mm, 5 µm) | ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) | mdpi.comnih.gov |
| Mobile Phase A | 1.1 g/L Sodium Octanesulfonate (pH 3.2) | 0.01% Trifluoroacetic Acid in Water | mdpi.comnih.gov |
| Mobile Phase B | Methanol | Acetonitrile | mdpi.comnih.gov |
| Elution Mode | Gradient | Isocratic (75:25, A:B) | mdpi.comnih.gov |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | mdpi.comnih.gov |
| Detection | UV at 220 nm | UV at 265 nm | mdpi.comnih.gov |
| Column Temperature | 40 °C | Not specified | nih.gov |
This table provides examples of HPLC and UPLC conditions for the analysis of related pharmaceutical compounds, illustrating a framework for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Advanced Spectroscopic Methods for Detailed Structural Elucidation
While chromatography confirms purity and quantity, spectroscopic methods are indispensable for the definitive elucidation of a molecule's chemical structure. For a novel compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is used to confirm its molecular formula and the connectivity of its atoms.
High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides the exact molecular weight of the compound, allowing for the determination of its elemental composition. mdpi.com
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. nih.gov Both ¹H NMR and ¹³C NMR spectra are recorded. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between protons, between protons and carbons, and long-range carbon-proton correlations, respectively, allowing for the unambiguous assignment of the entire molecular structure. nih.gov For various synthesized this compound derivatives, ¹H and ¹³C NMR spectra are routinely recorded to confirm their structure. mdpi.comnih.gov
An example of reported NMR data for a this compound derivative is provided below.
| This compound Derivative: (rac-(1R,5S,6R)-5-(2-fluorophenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-6-ol) | |
| Technique | Reported Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| ¹H NMR (500 MHz, CDCl₃) | 7.15-7.11 (t, J = 8.0 Hz, 1H), 6.77-6.71 (m, 2H), 6.63-6.62 (d, J = 6.0 Hz, 1H), 3.68 (s, 3H), 3.32-3.28 (m, 1H), 3.15 (br s, 1H), 2.92-2.87 (m, 1H), 2.68 (s, 3H), 2.46-2.44 (d, J = 13.5 Hz, 1H), 2.19-2.13 (m, 1H), 2.04-2.00 (m, 2H), 1.88-1.56 (m, 8H), 1.36-1.09 (m, 3H), 0.82-0.75 (m, 1H) |
| ¹³C NMR (126 MHz, CDCl₃) | 159.6, 152.1, 129.4, 117.0, 111.3, 110.6, 62.7, 55.2, 49.5, 47.4, 47.3, 45.2, 35.7, 34.8, 34.6, 34.1, 30.0, 27.1, 26.8, 25.8 |
| Reference | nih.gov |
This table presents NMR data for a specific this compound derivative, illustrating the level of detail obtained from spectroscopic analysis for structural confirmation.
Supercritical Fluid Chromatography (SFC) for Chiral Separation and Purification
Many pharmaceutical compounds, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. selvita.com Since different enantiomers can have vastly different pharmacological activities, their separation and individual characterization are crucial. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional HPLC. selvita.comchromatographyonline.com
SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. selvita.com The unique properties of supercritical CO₂, such as low viscosity and high diffusivity, allow for high flow rates and rapid analysis times. selvita.com For chiral separations, the key component is the chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. chromatographyonline.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have been successful in SFC applications. chromatographyonline.comamericanpharmaceuticalreview.com
In the context of this compound research, SFC has been explicitly used for the optical resolution of the enantiomers of N-phenethyl substituted ortho-b and para-b oxide-bridged phenylmorphans. nih.gov Method development in chiral SFC often involves screening a variety of CSPs and organic co-solvents (modifiers) mixed with the CO₂ to find the optimal conditions for separation. shimadzu.com
A representative method for chiral SFC-MS is outlined below, demonstrating the conditions used for separating enantiomers of related compounds.
| Parameter | Value | Reference |
| Technique | Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | researchgate.net |
| Column | Chiralpak IC (4.6 x 150 mm, 3 µm) | researchgate.net |
| Mobile Phase | Isocratic 4% MeOH with 25mM IBA / CO₂ | researchgate.net |
| Flow Rate | 2.5 mL/min | researchgate.net |
| Backpressure | 150 bar | researchgate.net |
| Temperature | 40 °C | researchgate.net |
| Detection | ESI-MS (Positive Mode) | researchgate.net |
This table details a specific chiral SFC-MS method, providing a template for the chiral separation and purification of this compound enantiomers.
Theoretical Considerations and Advanced Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenylmorphans
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are crucial for predicting the activity of untested chemicals and guiding the rational design of new therapeutic agents. kcl.ac.uk For phenylmorphans, QSAR studies focus on how specific structural modifications influence their interaction with opioid receptors, particularly the mu-opioid receptor (MOR).
The core of QSAR lies in identifying how changes in molecular descriptors—such as stereochemistry, lipophilicity, and the electronic properties of substituents—affect pharmacological outputs like binding affinity (Kᵢ), potency (EC₅₀), and efficacy (%Eₘₐₓ). Research on C9-substituted N-phenethyl-5-phenylmorphans has generated a wealth of data suitable for developing structure-activity relationship models. researchgate.netdntb.gov.ua Studies have systematically varied the substituents at the C9 position and on the N-phenethyl group to explore the chemical space and determine the impact on MOR activity. dntb.gov.uanih.gov
For instance, modifications to the N-phenethyl substituent of the potent MOR agonist DC-1–76.2 have led to compounds with a wide range of activities, from partial agonists to a potent antagonist. nih.gov A computational study was conducted to understand the profound change in activity when a para-nitro group was introduced, which transformed the parent agonist into the potent antagonist, 17 . nih.gov Further exploration showed that a meta-nitro analog remained a potent partial agonist, while an ortho-nitro analog was a potent, high-efficacy agonist. nih.gov These findings highlight the sensitivity of the receptor to the electronic and steric properties of the N-phenethyl ring.
The following table details the structure-activity relationships for various N-phenethyl substitutions on the DC-1-76.2 scaffold, demonstrating the impact of these changes on potency (EC₅₀) and efficacy at the mu-opioid receptor. nih.gov
| Compound | N-Phenethyl Substituent | MOR Potency (EC₅₀, nM) | MOR Efficacy (%Eₘₐₓ) |
| DC-1–76.2 | None (unsubstituted) | Potent Agonist | High |
| 17 | para-Nitro | Antagonist | N/A |
| 18 | meta-Nitro | 2.05 | 85.8 |
| 24 | ortho-Nitro | 2.55 | 92.6 |
Similarly, the stereochemistry and nature of the substituent at the C9 position are critical determinants of activity. dntb.gov.ua The synthesis of stereochemically pure amines and cyano compounds at C9 produced MOR agonists with varied potency and efficacy, ranging from a compound with nanomolar potency (EC₅₀ = 0.85 nM) to its completely inactive diastereomer. dntb.gov.ua One C9-methylaminomethyl-substituted phenylmorphan was found to be a moderately potent and fully efficacious agonist at the kappa-opioid receptor (KOR), demonstrating that modifications at this position can also influence receptor selectivity. dntb.gov.ua These detailed structure-activity findings are foundational for building predictive QSAR models to streamline the discovery of next-generation this compound-based therapeutics.
Molecular Docking and Receptor Interaction Dynamics
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method has been instrumental in visualizing and understanding the interactions between this compound analogs and opioid receptors at an atomic level. nih.gov By simulating the binding pose, researchers can identify key amino acid residues in the receptor's binding pocket that interact with the ligand, providing a molecular basis for the observed affinity and functional activity. researchgate.net
Docking studies of C9-substituted phenylmorphans into the active state of the mu-opioid receptor (MOR) have revealed specific interactions that differentiate agonists from antagonists and explain variations in potency. researchgate.net For example, the orientation and size of the C9 substituent can lead to either favorable interactions or steric clashes with key residues. researchgate.net
Key findings from molecular docking studies include:
Hydrophobic Interactions: The C9-vinyl group of the agonist compound 8 can form stabilizing hydrophobic interactions with residue I322⁷·³⁹. In contrast, its diastereomer, 14 , is oriented in a way that prevents this stabilizing interaction, which may contribute to its different activity profile. researchgate.net The elongated C9-propenyl substituent of another agonist, 17 , is thought to form an even stronger hydrophobic interaction with I322⁷·³⁹. researchgate.net
Steric Clashes: The antagonist compound 20 , which has an additional carbon in its C9 substituent compared to its agonist counterpart, is predicted to create a more significant steric clash with residue Y148³·³³. researchgate.net Similarly, compound 15 is shown to clash with both Y148³·³³ and I296⁶·⁵¹, forcing these residues to adopt new configurations. researchgate.net
These computational simulations can explain significant shifts in pharmacology. For example, molecular docking and binding free energy calculations were used to rationalize how the introduction of a para-nitro group on the N-phenethyl substituent of DC-1–76.2 converted it from a potent agonist to a potent antagonist (17 ). nih.gov Such studies provide a detailed picture of the ligand-receptor interaction dynamics and support the functional roles observed in experimental assays. nih.gov
The table below summarizes key molecular interactions identified through docking studies for specific C9-substituted this compound analogs at the mu-opioid receptor. researchgate.net
| Compound | C9 Substituent | Interacting MOR Residue(s) | Type of Interaction |
| 8 | Vinyl | I322⁷·³⁹ | Hydrophobic |
| 14 | Vinyl | - | Lacks stabilizing interaction |
| 15 | Vinyl | Y148³·³³, I296⁶·⁵¹ | Steric Clash |
| 17 | Propenyl | I322⁷·³⁹ | Stronger Hydrophobic |
| 20 | Propenyl (antagonist) | Y148³·³³ | Steric Clash |
These detailed interaction maps are crucial for structure-based drug design, allowing chemists to rationally modify ligand structures to enhance desired interactions or avoid negative ones, thereby optimizing the pharmacological profile.
Pharmacophore Development and Ligand-Receptor Mapping
Pharmacophore modeling is a cornerstone of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model serves as a 3D template, mapping the key interaction points—such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups—that are critical for binding to a target receptor. nih.govresearchgate.net
For opioid ligands, pharmacophore models distinguish between different structural classes. Classical opioids like morphine possess an axially oriented phenyl group, whereas phenylmorphans are characterized by an equatorially oriented aromatic ring. mdpi.com Despite this structural difference, phenylmorphans can exhibit high affinity and potent activity, demonstrating that the equatorial arrangement is well-tolerated by opioid receptors. mdpi.com
Pharmacophore models for phenylmorphans typically include several key features:
A Basic Nitrogen Atom: This feature is common to almost all opioid ligands and is protonated at physiological pH, forming a critical ionic interaction with a conserved aspartate residue (Asp³·³²) in the opioid receptor binding pocket. frontiersin.org
A Phenolic Hydroxyl Group: The 3-hydroxyl group on the phenyl ring is a crucial hydrogen bond donor, corresponding to a key interaction point in the receptor.
An Aromatic Ring: The phenyl group itself engages in hydrophobic and π-π stacking interactions with aromatic residues within the receptor.
A Hydrophobic N-Substituent Pocket: The N-phenethyl group occupies a distinct hydrophobic pocket, and modifications to this group significantly impact potency and efficacy, as seen in the DC-1-76.2 series. nih.gov
A C9 Substituent Region: The area around the C9 position provides an important vector for exploring three-dimensional space to modulate efficacy and selectivity. researchgate.netdntb.gov.ua The size, stereochemistry, and functionality of substituents at C9 can determine whether a compound acts as a full agonist, partial agonist, or antagonist. researchgate.net
This mapping of ligand features to receptor sites can be conceptualized by the "message-address" theory. The core this compound scaffold acts as the "address," ensuring the molecule binds to the opioid receptor, while the various substituents (the "message") fine-tune the interaction to produce a specific pharmacological outcome (e.g., MOR agonism vs. KOR agonism vs. MOR antagonism). dntb.gov.ua By systematically altering the "message" components, such as the C9 substituent, researchers have successfully developed phenylmorphans with a wide range of activities, from potent, fully efficacious MOR agonists to selective MOR antagonists and even KOR-selective agonists. dntb.gov.uaresearchgate.net
The table below outlines the key pharmacophoric features of this compound ligands and their proposed roles in receptor interaction.
| Pharmacophoric Feature | Chemical Group | Proposed Role in Receptor Interaction |
| Positive Ionizable Center | Protonated Amine | Forms a salt bridge with the conserved Asp³·³² residue. |
| Hydrogen Bond Donor | Phenolic Hydroxyl | Interacts with key hydrogen-bonding residues in the binding pocket. |
| Aromatic/Hydrophobic Core | Phenyl Ring | Engages in hydrophobic and aromatic stacking interactions. |
| N-Substituent Region | N-Phenethyl Group | Occupies a hydrophobic "message" pocket, modulating potency and efficacy. |
| C9 Substituent Region | Alkyl, Hydroxyalkyl, etc. | Explores 3D space to fine-tune efficacy and selectivity (agonist/antagonist switch). |
These pharmacophore models serve as valuable tools for the virtual screening of compound libraries and for the de novo design of novel this compound analogs with improved potency, selectivity, and desired functional profiles. nih.gov
Legal and Regulatory Context Within Chemical Research and Development
Implications of Controlled Substance Scheduling on Phenylmorphan Research (General Overview)
The research and development of this compound and its analogs are significantly influenced by their classification under controlled substance laws. In the United States, the Controlled Substances Act (CSA) establishes a scheduling system that categorizes drugs, substances, and certain chemicals into five distinct schedules based on their accepted medical use, potential for abuse, and likelihood of causing dependence. dea.govdrugs.com The placement of a compound within these schedules dictates the legal and regulatory requirements for its handling, manufacturing, distribution, and use in research.
Substances are classified from Schedule I, for drugs with a high potential for abuse and no currently accepted medical use, to Schedule V, for drugs with a low potential for abuse relative to other scheduled substances. dea.govdrugs.com The key distinction for research is that Schedule I substances are subject to the most stringent controls, which can create significant barriers for scientists. gao.gov For instance, research with Schedule I compounds requires specific registration with the Drug Enforcement Administration (DEA), adherence to strict security and record-keeping protocols, and often a more complex and lengthy approval process for clinical studies. gao.govnih.gov
While "this compound" itself may not be explicitly listed in the DEA's schedules, it can be subject to regulation as a "controlled substance analogue." dea.govusdoj.gov The CSA allows for a substance to be treated as a Schedule I substance if it is intended for human consumption and is structurally or pharmacologically substantially similar to a Schedule I or II substance. dea.govusdoj.gov Given that many this compound derivatives are designed to interact with opioid receptors, similar to scheduled opioids like morphine (Schedule II) and heroin (Schedule I), they are likely to fall under these analogue provisions. drugs.comacs.org
This potential classification has several implications for research:
Administrative Burden: Researchers studying this compound analogs may face increased administrative hurdles to obtain and work with these compounds, potentially slowing the pace of discovery.
Deterrent Effect: The rigorous regulations associated with Schedule I substances can discourage some researchers and institutions from entering the field, limiting the scope of investigation into the therapeutic potential of these compounds. gao.gov
Impact on Synthesis and Sourcing: The synthesis of new this compound derivatives or the acquisition of existing ones is complicated by these regulations, requiring licensed manufacturers and secure supply chains.
The scheduling of fentanyl-related substances has served as a recent example of how class-wide scheduling can affect research, with some federal officials noting that such classifications can reduce the likelihood of misclassifying substances but also complicate research efforts. gao.gov Therefore, the legal status of this compound and its analogs under the CSA is a critical factor that shapes the feasibility and trajectory of research in this area.
Patent Landscape and Academic Research Freedom
Parallel to the regulatory framework of controlled substances, intellectual property law, specifically the patent system, plays a crucial role in the research and development of novel compounds like this compound. A patent grants an inventor exclusive rights to their invention for a limited period, a system designed to encourage innovation by providing a potential for commercial return on research investment. researchenterprise.org
The development of novel this compound derivatives is an active area of patent application. For instance, research into diastereomeric C9-alkenyl 5-phenylmorphans and other selective opioid receptor agonists and antagonists has led to patent applications. mdpi.comnih.gov These patents cover the chemical structures of new compounds, their synthesis, and their methods of use. The pursuit of such patents is common for both academic institutions and pharmaceutical companies aiming to develop new therapeutics. researchgate.netpreprints.org
However, the patenting process can exist in tension with the principles of academic freedom, which emphasize the open dissemination of research for the public good. berkeley.edu Key aspects of this relationship include:
Publication Delays: To secure patent rights, an invention must be novel and not previously disclosed to the public. This requirement often leads to delays in the publication of research findings in academic journals. University sponsored research agreements may allow for a publication delay of 30 to 60 days to allow for the filing of a patent application. berkeley.edu This delay ensures that the patent application is filed before the research is made public, thereby preserving its novelty.
Intellectual Property Ownership: In most research universities, the institution owns the intellectual property developed by its employees using university facilities, even if the research is funded by an external corporate sponsor. berkeley.edu The university's technology transfer office typically manages the patenting and licensing of these inventions. While the university owns the IP, it reserves certain rights for itself to continue research and educational use. berkeley.edu
Freedom to Operate: The existence of broad patents on a class of compounds can create challenges for academic researchers. While there are often research exemptions, the "freedom to operate"—the ability to conduct research without infringing on the patent rights of others—can become a concern, particularly as research moves from basic science towards commercial application.
Studies have suggested a causal link between academic freedom and technological innovation, as measured by patent activity. lse.ac.ukresearchprofessionalnews.com A decline in academic freedom has been correlated with a reduction in the number and quality of patents filed. lse.ac.uk This indicates that while the patent system is a driver of innovation, the underlying freedom of researchers to explore novel ideas without undue control is essential for the scientific breakthroughs that lead to patentable inventions. researchenterprise.orglse.ac.uk For this compound research, this means that while patents are a necessary component of the drug development pipeline, the environment of academic freedom is the fertile ground from which such innovations emerge.
Future Research Directions and Unexplored Avenues in Phenylmorphan Chemistry and Pharmacology
Further Elucidation of Opioid Receptor Signaling Pathways Beyond Canonical G-Protein Activation
The discovery that G-protein coupled receptors (GPCRs) like the opioid receptors can signal through multiple intracellular pathways has revolutionized pharmacology. nih.gov While activation of Gi/o proteins is the canonical pathway for opioid analgesia, the role of other signaling proteins, particularly β-arrestin, is an area of intense investigation. nih.govnih.gov
Future research must delve deeper into the complex signaling networks activated by different Phenylmorphan ligands. A significant breakthrough has been the development of G-protein biased Phenylmorphans, which activate G-protein signaling with minimal or no recruitment of β-arrestin2. mdpi.comnih.govrsc.org This has been spurred by evidence suggesting that β-arrestin2 recruitment contributes to opioid-induced side effects. nih.gov Studies in β-arrestin knockout mice have shown that the absence of this protein can enhance morphine's analgesic effects and reduce tolerance, providing a strong rationale for pursuing biased agonists. nih.gov
However, the G-protein versus β-arrestin dichotomy may be an oversimplification. The focus is expanding to consider that reduced side effects might be attributable not just to a lack of β-arrestin signaling, but also to a ligand's intrinsic low efficacy across all signaling pathways. nih.gov Therefore, a crucial research direction is the systematic synthesis and characterization of this compound analogs with a spectrum of efficacies, from full agonists to partial agonists and antagonists, to dissect the precise efficacy requirements for therapeutic effects versus adverse events. researchgate.netnih.gov
Advanced techniques will be needed to map these signaling pathways comprehensively. This includes moving beyond simple cAMP and β-arrestin recruitment assays to investigate other downstream effectors, such as G protein-coupled inwardly-rectifying K+ channels (GIRK) and mitogen-activated protein kinases (MAPKs), and understanding how different ligands modulate these specific pathways. nih.govfrontiersin.org
Table 2: Signaling Profile of Representative this compound Ligands
| Compound | Receptor Target | Signaling Characteristic | Comment |
|---|---|---|---|
| 1S,5R,9R-21 | MOR | Highly G-protein biased partial agonist | Potent (EC₅₀ = 0.91 nM), Eₘₐₓ = 85%, with extremely high G-protein bias and no β-arrestin2 recruitment. mdpi.com |
| Compound 12 | MOR | G-protein biased partial agonist | Potent partial agonist (Eₘₐₓ ca. 65%) with no β-arrestin recruitment detected in PathHunter or Tango assays. researchgate.netrsc.org |
| (-)-11 | δ-OR | Agonist | The indole (B1671886) "address" moiety was critical for imparting δ-opioid agonist activity. nih.gov |
| Delmorphan-A | δ-OR | Inverse Agonist | Exhibits picomolar inhibitory potency (Kₑ = 0.1 nM) in a [³⁵S]GTPγS functional assay, indicating inverse agonism. acs.orgacs.org |
| (-)-ortho-f enantiomer (1R,4aR,9aR-53) | MOR | Antagonist | Displayed good MOR affinity (Kᵢ = 7 nM) and acted as a μ-antagonist in a [³⁵S]GTP-γ-S assay. rsc.orgrsc.org |
Development of Innovative and Sustainable Synthetic Methodologies
The exploration of the this compound scaffold's therapeutic potential is critically dependent on the ability to synthesize a wide array of analogs efficiently and stereoselectively. While various syntheses have been developed, future efforts will focus on creating more innovative, sustainable, and scalable routes.
A significant advancement has been the development of the first enantioselective total syntheses of the 5-phenylmorphan scaffold. chemrxiv.org This is a crucial step forward, as early methods often produced racemic mixtures, complicating pharmacological evaluation. chemrxiv.org These modern syntheses exploit strategies like enantioselective conjugate additions and diastereoselective aza-Michael reactions to control stereochemistry, allowing for the generation of optically pure material. chemrxiv.org A key innovation is the use of a common amine intermediate that can be divergently converted to either the 5-phenylmorphan or the related cis-octahydroisoquinoline scaffolds, maximizing synthetic efficiency. chemrxiv.org
Another area of innovation is the development of one-pot reaction sequences. A highly efficient and diastereoselective one-pot synthesis of 7- and 8-substituted 5-phenylmorphans has been reported, involving an alkylation and ene-imine cyclization cascade that produces a single diastereomer in good yield. nih.gov Such methods streamline the synthesis of previously less accessible analogs, opening new avenues for SAR studies. nih.gov
Future synthetic methodologies should also prioritize:
Late-stage functionalization: Developing routes that allow for the introduction of chemical diversity late in the synthetic sequence is highly desirable. This enables the rapid creation of analog libraries from a common, advanced intermediate, accelerating the drug discovery process. nih.govchemrxiv.org
Sustainability: Employing greener reaction conditions, reducing the number of steps, and avoiding hazardous reagents are increasingly important considerations. For example, developing syntheses that circumvent the use of intermediates structurally similar to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a key safety and sustainability goal. chemrxiv.org
Scalability: As lead compounds are identified, the ability to produce them on a larger scale for advanced preclinical and clinical testing becomes paramount. Synthetic routes must be robust and amenable to scale-up. chemrxiv.org
Table 3: Overview of Modern Synthetic Strategies for this compound Scaffolds
| Synthetic Method | Key Reaction/Strategy | Key Features | Innovation |
|---|---|---|---|
| Enantioselective Total Synthesis | Enantioselective conjugate addition; Diastereoselective aza-Michael reaction. chemrxiv.org | Creates optically pure Phenylmorphans; Utilizes a common intermediate for divergent synthesis. chemrxiv.org | First enantioselective synthesis; avoids neurotoxic-like intermediates. chemrxiv.org |
| Diastereoselective One-Pot Synthesis | "One-pot" alkylation and ene-imine cyclization followed by reduction. nih.gov | Highly diastereoselective, producing a single isomer; good yields. nih.gov | Efficient one-pot procedure for accessing novel C7- and C8-substituted analogs. nih.gov |
| Late-Stage N-Derivatization | N-demethylation (e.g., using ACE-Cl) of a common intermediate followed by re-alkylation. nih.gov | Allows for late-stage modification of the crucial N-substituent. nih.gov | Enables rapid synthesis of diverse N-substituted analogs to probe SAR. nih.gov |
Application in Advanced Translational Research Models (Non-Human) for Mechanism Exploration
To bridge the gap between in vitro findings and clinical potential, the application of advanced translational research models is indispensable. For this compound derivatives, this involves a tiered approach using both in vitro and in vivo non-human models to explore mechanisms of action and predict therapeutic windows.
In vitro functional assays form the foundation of pharmacological characterization. Assays measuring forskolin-induced cAMP accumulation are routinely used to determine a compound's potency and efficacy in activating G-protein signaling. mdpi.comnih.gov These are complemented by [³⁵S]GTPγS binding assays, which can distinguish between agonists, antagonists, and inverse agonists. acs.orgrsc.org To assess functional selectivity, these results are compared with data from β-arrestin recruitment assays (e.g., PathHunter or Tango assays). nih.govrsc.org
Promising compounds identified in vitro are then advanced to in vivo models. Standard rodent pain models, such as the mouse tail-flick and hot-plate assays, are used to assess antinociceptive activity. nih.gov These models were instrumental in establishing that both the (+)- and (-)-enantiomers of this compound mediate their analgesic effects through μ-receptors. nih.gov
More sophisticated non-human primate (NHP) models are increasingly important for a more accurate translation to human physiology. mdpi.com NHPs are used for concurrent assessment of antinociception and side effects like respiratory depression, providing a more comprehensive picture of a drug's therapeutic index. mdpi.com For example, select biased this compound agonists have been evaluated in NHPs to confirm their analgesic potential and safety profile. mdpi.com
Table 4: List of Compounds Mentioned
| Compound Name | Systematic Name |
|---|---|
| This compound | 2-azabicyclo[3.3.1]nonane, 5-phenyl- |
| (+)-Phenylmorphan | (1S,5R)-5-phenyl-2-azabicyclo[3.3.1]nonane |
| (-)-Phenylmorphan | (1R,5S)-5-phenyl-2-azabicyclo[3.3.1]nonane |
| Delmorphan-A | (+)-N-[(1S,4R,5R,7S)-5-(3-hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl]-2-methyl-2-phenylpropanamide |
| Morphine | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
| Oliceridine | N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethanamine |
| MPTP | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
Q & A
Q. What protocols ensure reproducibility in this compound’s preclinical efficacy studies?
- Methodological Answer : Adopt ARRIVE 2.0 guidelines for animal studies: detail strain, sex, and housing conditions. Share raw data (e.g., via Zenodo) and code for statistical analyses. Use standardized scoring systems (e.g., von Frey filaments for analgesia) .
Q. How should researchers mitigate publication bias when reporting null results for this compound?
- Methodological Answer : Register studies prospectively (e.g., Open Science Framework). Use registered reports format, where peer review occurs pre-data collection. Collaborate with journals specializing in negative results (e.g., PLOS ONE) .
Emerging Research Directions
Q. What gaps exist in understanding this compound’s long-term neuroadaptive effects?
Q. How can machine learning enhance this compound’s structure-activity relationship (SAR) modeling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
